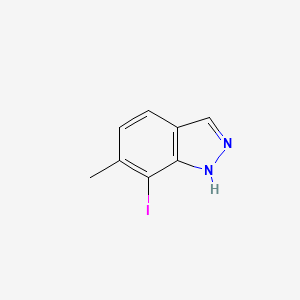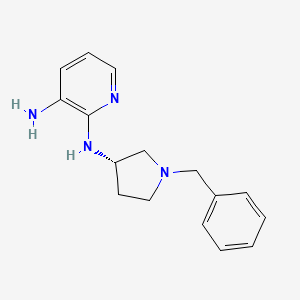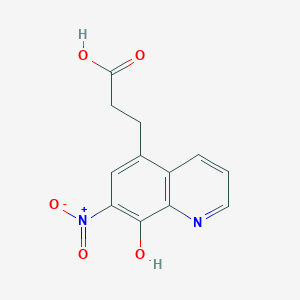
6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound belonging to the indolin-2-one family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Aplicaciones Científicas De Investigación
6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of nitric oxide production, which is relevant in the treatment of inflammatory diseases.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit nitric oxide production by interfering with the activity of nitric oxide synthase . This inhibition can modulate inflammatory responses and has potential therapeutic implications .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-(2-oxopropyl)indolin-2-one: Lacks the chloro and fluoro substituents but shares the core structure.
6-Chloro-5-fluoroindolin-2-one: Similar structure but lacks the hydroxy and oxopropyl groups.
Uniqueness
6-Chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The combination of chloro, fluoro, and hydroxy groups enhances its potential for diverse applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C11H9ClFNO3 |
|---|---|
Peso molecular |
257.64 g/mol |
Nombre IUPAC |
6-chloro-5-fluoro-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one |
InChI |
InChI=1S/C11H9ClFNO3/c1-5(15)4-11(17)6-2-8(13)7(12)3-9(6)14-10(11)16/h2-3,17H,4H2,1H3,(H,14,16) |
Clave InChI |
UMWAPELVIFUJEA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1(C2=CC(=C(C=C2NC1=O)Cl)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853704.png)

![3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)




![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)




